N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1609403-75-9
VCID: VC3024821
InChI: InChI=1S/C6H8F3N3O.ClH/c1-10-3-2-4-11-5(13-12-4)6(7,8)9;/h10H,2-3H2,1H3;1H
SMILES: CNCCC1=NOC(=N1)C(F)(F)F.Cl
Molecular Formula: C6H9ClF3N3O
Molecular Weight: 231.6 g/mol

N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride

CAS No.: 1609403-75-9

Cat. No.: VC3024821

Molecular Formula: C6H9ClF3N3O

Molecular Weight: 231.6 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride - 1609403-75-9

Specification

CAS No. 1609403-75-9
Molecular Formula C6H9ClF3N3O
Molecular Weight 231.6 g/mol
IUPAC Name N-methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Standard InChI InChI=1S/C6H8F3N3O.ClH/c1-10-3-2-4-11-5(13-12-4)6(7,8)9;/h10H,2-3H2,1H3;1H
Standard InChI Key AHLIVPLLYRQBME-UHFFFAOYSA-N
SMILES CNCCC1=NOC(=N1)C(F)(F)F.Cl
Canonical SMILES CNCCC1=NOC(=N1)C(F)(F)F.Cl

Introduction

N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride is a synthetic organic compound that combines a trifluoromethyl-substituted oxadiazole ring with an ethanamine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in medicinal chemistry and material science.

Key Features:

  • Chemical Formula: C6H8F3N3O·HCl

  • Molecular Weight: Approximately 215–220 g/mol (depending on isotopic composition).

  • Functional Groups:

    • Trifluoromethyl (-CF3) group: Known for increasing lipophilicity and metabolic stability.

    • Oxadiazole ring: A heterocyclic moiety often associated with bioactivity.

    • Ethanamine chain: Provides a basic amine functionality.

Synthesis

The synthesis of N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride typically involves:

  • Formation of the Oxadiazole Ring:

    • The 1,2,4-oxadiazole core is synthesized via cyclization reactions involving hydrazides and carboxylic acid derivatives.

    • Trifluoromethylation is achieved using reagents like trifluoroacetic acid derivatives or trifluoromethyl iodide.

  • Introduction of the Ethanamine Group:

    • The ethanamine chain is attached through alkylation reactions using methylamines or related precursors.

  • Conversion to Hydrochloride Salt:

    • The free base is treated with hydrochloric acid to form the stable salt.

Example Reaction Scheme:

RC(=O)NHNH2+CF3COOHOxadiazole IntermediateR-C(=O)-NH-NH_2 + CF_3COOH \rightarrow \text{Oxadiazole Intermediate}
Oxadiazole Intermediate+CH3NHCH2CH2ClFinal Compound (as HCl salt)\text{Oxadiazole Intermediate} + CH_3NHCH_2CH_2Cl \rightarrow \text{Final Compound (as HCl salt)}

Medicinal Chemistry

Compounds containing oxadiazole rings are widely studied for their potential pharmacological properties:

  • Antimicrobial Activity: The trifluoromethyl group increases membrane permeability in bacterial cells.

  • CNS Activity: Ethanamine derivatives are known to interact with neurotransmitter systems.

Material Science

The trifluoromethyl group imparts hydrophobicity and thermal stability, making such compounds useful in coatings or polymers.

Biological Activity

While specific studies on this compound are unavailable, related oxadiazoles have demonstrated:

  • Cytotoxicity against Cancer Cells: Inhibition of cell proliferation via apoptosis induction.

  • Enzyme Inhibition: Targeting enzymes like acetylcholinesterase or kinases.

  • Anti-inflammatory Effects: Reduction of pro-inflammatory cytokines.

Safety and Handling

ParameterDetails
ToxicityLikely low to moderate; standard precautions apply during handling.
StorageStore in a cool, dry place away from light and moisture.
First AidIn case of contact with skin or eyes, rinse thoroughly with water and seek medical advice.

Research Outlook

The presence of the trifluoromethyl group and oxadiazole core makes this compound a promising candidate for further studies in drug discovery and advanced material applications. Future research could focus on:

  • Exploring its pharmacokinetics and pharmacodynamics.

  • Investigating its role as a ligand in coordination chemistry.

  • Developing derivatives with enhanced activity profiles.

This article provides an overview based on the chemical structure and known properties of related compounds but does not include experimental data specific to this molecule due to a lack of detailed sources in the search results provided.

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